molecular formula C12H9N3O B2840459 2-(4-Aminophenoxy)pyridine-3-carbonitrile CAS No. 901924-07-0

2-(4-Aminophenoxy)pyridine-3-carbonitrile

Cat. No. B2840459
CAS RN: 901924-07-0
M. Wt: 211.224
InChI Key: CGFAIGKJTUSESM-UHFFFAOYSA-N
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Description

“2-(4-Aminophenoxy)pyridine-3-carbonitrile” is an organic compound with the molecular formula C12H9N3O and a molecular weight of 211.22 . It appears as a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(4-aminophenoxy)pyridine-3-carbonitrile . The InChI code is 1S/C12H9N3O/c13-8-9-2-1-7-15-12(9)16-11-5-3-10(14)4-6-11/h1-7H,14H2 . The compound’s structure includes a pyridine ring attached to an aminophenoxy group and a carbonitrile group .


Physical And Chemical Properties Analysis

“2-(4-Aminophenoxy)pyridine-3-carbonitrile” is a powder at room temperature . It has a molecular weight of 211.22 .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-(4-aminophenoxy)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c13-8-9-2-1-7-15-12(9)16-11-5-3-10(14)4-6-11/h1-7H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFAIGKJTUSESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Aminophenoxy)pyridine-3-carbonitrile

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